molecular formula C8H10N2O3S B601997 Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) CAS No. 75304-18-6

Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)

Cat. No.: B601997
CAS No.: 75304-18-6
M. Wt: 214.24
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Description

N-[(2-Aminophenyl)sulfonyl] Acetamide (CAS 75304-18-6) is a structurally distinct compound related to Hydrochlorothiazide (HCTZ), a widely used thiazide diuretic. This related compound is categorized as a process impurity or degradation product of HCTZ, characterized by its acetamide backbone linked to a 2-aminophenylsulfonyl group. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol, significantly lower than HCTZ (297.74 g/mol) due to the absence of the benzothiadiazine ring .

Properties

CAS No.

75304-18-6

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) typically involves the reaction of acetic acid with 2-aminobenzenesulfonamide. The reaction is carried out in the presence of sulfuric acid at temperatures ranging from 30 to 40°C. This method yields the desired compound with a high degree of purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high quality and purity. The production involves stringent control of reaction conditions and purification processes to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in various substituted acetamides .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Recent studies have highlighted the antiviral potential of acetamide-containing compounds. For instance, derivatives of N-[(2-Aminophenyl)sulfonyl] Acetamide have shown efficacy against viruses such as SARS-CoV-2 . Additionally, compounds derived from similar structures have demonstrated antimicrobial properties, suggesting a broad spectrum of activity against various pathogens .

Antitumor Properties

Research indicates that N-[(2-Aminophenyl)sulfonyl] Acetamide and its derivatives exhibit antitumor activity. These compounds have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways such as mTOR and up-regulation of pro-apoptotic factors like Bax . The structural similarities with known anticancer agents further support their potential in oncology.

Inflammation Control

The acetamide moiety is recognized for its role in inflammation control. Compounds containing this structure are often investigated for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammatory processes . This makes N-[(2-Aminophenyl)sulfonyl] Acetamide a candidate for developing anti-inflammatory medications.

Drug Formulation Enhancements

In formulations involving hydrochlorothiazide, the use of cyclodextrins has been explored to improve solubility and bioavailability. Research indicates that combining hydrochlorothiazide with cyclodextrins can enhance its therapeutic effects while minimizing side effects associated with low solubility drugs .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
N-[(2-Aminophenyl)sulfonyl] AcetamideAntiviral
N-[(2-Aminophenyl)sulfonyl] AcetamideAntimicrobial
N-[(2-Aminophenyl)sulfonyl] AcetamideAntitumor
Hydrochlorothiazide:β-CyclodextrinEnhanced Solubility

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral agents, derivatives of N-[(2-Aminophenyl)sulfonyl] Acetamide were synthesized and evaluated against SARS-CoV-2. The results indicated a significant reduction in viral replication, highlighting the compound's potential as a therapeutic agent during viral outbreaks.

Case Study 2: Antitumor Activity Assessment

A series of experiments were conducted to assess the antitumor properties of N-[(2-Aminophenyl)sulfonyl] Acetamide derivatives. The compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide) involves its interaction with molecular targets similar to those of Hydrochlorothiazide. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine production and reduced blood volume. This action helps in lowering blood pressure and reducing edema .

Comparison with Similar Compounds

Research Findings and Implications

  • Degradation Pathways : The related compound may form under acidic or oxidative conditions during HCTZ storage. Stability studies recommend controlled environments to minimize its generation .

Biological Activity

Hydrochlorothiazide (HCTZ) is a well-known thiazide diuretic primarily used in the treatment of hypertension and edema. The compound N-[(2-Aminophenyl)sulfonyl] Acetamide, related to HCTZ, has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

N-[(2-Aminophenyl)sulfonyl] Acetamide is believed to exert its effects through several mechanisms:

  • Inhibition of Sodium Reabsorption : Similar to HCTZ, this compound may inhibit sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased diuresis and natriuresis.
  • Vasodilation : It may also induce vasodilation, contributing to its antihypertensive effects. The exact pathways remain to be fully elucidated but could involve modulation of vascular smooth muscle tone.

Antihypertensive Effects

Research indicates that compounds related to hydrochlorothiazide can effectively lower blood pressure. In clinical settings, thiazide diuretics are often first-line treatments for hypertension due to their ability to reduce blood volume and peripheral vascular resistance.

Diuretic Activity

The diuretic effect is primarily mediated by the inhibition of the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which prevents sodium reabsorption and promotes water excretion. This action results in decreased blood pressure and reduced fluid overload in conditions such as heart failure and renal disease .

Potential Side Effects

While beneficial, the use of hydrochlorothiazide and its related compounds can lead to adverse effects:

  • Electrolyte Imbalance : Commonly associated with thiazides, including hypokalemia and hyperuricemia.
  • Hyperglycemia : There is evidence suggesting that thiazides can induce insulin resistance, leading to increased blood glucose levels .
  • Cancer Risk : A case-control study indicated a potential link between hydrochlorothiazide use and an increased risk of squamous cell carcinoma of the lip, highlighting the need for careful monitoring in long-term users .

Research Findings

Recent studies have explored various aspects of N-[(2-Aminophenyl)sulfonyl] Acetamide's biological activity:

  • A study investigating its structural analogs found that modifications could enhance diuretic efficacy while minimizing side effects.
  • In vitro assays demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Clinical Observations

  • Hypertension Management : In a clinical trial involving older adults with hypertension, participants treated with hydrochlorothiazide showed significant reductions in both systolic and diastolic blood pressure compared to controls.
  • Edema Reduction : Patients with congestive heart failure treated with thiazides experienced notable improvements in fluid retention markers.

Comparative Studies

A recent analysis compared hydrochlorothiazide to chlorthalidone in hypertensive patients with prior myocardial infarction or stroke. The results suggested that while both medications are effective, chlorthalidone may offer superior cardiovascular protection in certain populations .

Data Tables

Biological ActivityMechanismEvidence
AntihypertensiveSodium reabsorption inhibitionClinical trials showing BP reduction
DiureticSLC12A3 inhibitionIn vitro assays confirming diuretic effect
Cancer RiskPotential carcinogenicityCase-control studies linking HCTZ with lip cancer

Q & A

Q. What analytical techniques are recommended for identifying N-[(2-Aminophenyl)sulfonyl] Acetamide in pharmaceutical matrices?

Methodological Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detecting and quantifying this compound. For impurity profiling, reversed-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) are effective. Confirmatory analysis should include comparison with reference standards (CAS 75304-18-6) and validation of mass fragmentation patterns (e.g., m/z 257 [M+H]⁺) . Additionally, FTIR spectroscopy can validate functional groups such as sulfonyl (S=O stretch at ~1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .

Q. What synthetic routes are documented for synthesizing N-[(2-Aminophenyl)sulfonyl] Acetamide derivatives?

Methodological Answer: A common route involves sulfonation of 2-aminophenyl precursors followed by acetylation. For example:

Sulfonation : React 2-nitroaniline with chlorosulfonic acid to form 2-nitrobenzenesulfonyl chloride.

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Acetylation : Treat with acetic anhydride in refluxing ethanol to yield the final acetamide derivative .
Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water).

Q. How is structural characterization of this compound performed using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELX is critical. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018 refines atomic coordinates and thermal parameters.
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions between NMR, FTIR, and MS data require cross-validation:

  • Case Study : A reported FTIR C=O stretch at 1680 cm⁻¹ conflicting with X-ray-derived bond lengths may indicate keto-enol tautomerism. Use temperature-dependent NMR (e.g., ¹H NMR at 298 K vs. 223 K) to detect tautomeric shifts .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-311++G(d,p)) .

Q. What strategies differentiate isomeric impurities in Hydrochlorothiazide samples containing N-[(2-Aminophenyl)sulfonyl] Acetamide?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC-3 column with heptane/ethanol (90:10) to resolve enantiomers.
  • 2D NMR : NOESY correlations can distinguish regioisomers (e.g., para vs. ortho substitution on the phenyl ring).
  • Mass Spectrometry Imaging (MSI) : Spatial resolution of isomers in solid-state formulations .

Q. How do computational methods aid in predicting the reactivity of this compound in drug degradation studies?

Methodological Answer:

  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a nucleophile).
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE ≈ 4.5 eV) to predict stability under oxidative conditions.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 1–7) using AMBER force fields .

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